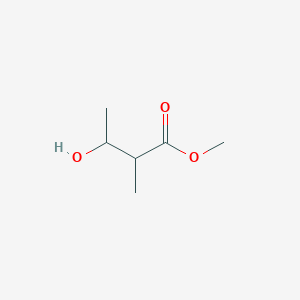

甲基-3-羟基-2-甲基丁酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-hydroxy-2-methylbutanoate, also known as 2-methyl-3-hydroxybutanoic acid methyl ester, is a naturally occurring organic compound derived from the metabolism of various amino acids. It is an important intermediate in the metabolism of branched-chain amino acids, and is also a component of many essential oils and fragrances. In addition, it is a component of some dietary supplements, and is used in the food industry as a flavor enhancer.

科学研究应用

葡萄酒中的对映异构体

- 化学和感官特性:研究表明,与甲基 3-羟基-2-甲基丁酸酯相关的化合物乙基 2-羟基-3-甲基丁酸酯主要集中于葡萄酒中的化学和感官特性。该化合物被认为是乳酸菌酯酶活性的潜在标志物,主要以红葡萄酒和白葡萄酒中的 R 对映异构体形式存在。感官测试表明,该化合物对红葡萄酒的果香贡献没有显着差异,这表明其对葡萄酒中香气调节的直接影响有限 (Gammacurta 等人,2018)。

在酒精饮料中的形成

- 在葡萄酒和啤酒中的存在:一项针对葡萄酒和其他酒精饮料中羟基酸的定量测定研究表明,包括与甲基 3-羟基-2-甲基丁酸酯类似的化合物在内的羟基酸具有显著的感官效应。相关羟基酸的浓度在葡萄酒和啤酒中含量不同,但在蒸馏酒中未检测到 (Gracia-Moreno 等人,2015)。

细菌菌株应用

- 细菌还原合成:一项涉及 450 多种细菌菌株的研究调查了它们将乙基 2-甲基-3-氧代丁酸酯还原为乙基 3-羟基-2-甲基丁酸酯的能力。研究发现,几种菌株可以产生具有顺式构型的产物,这表明细菌在合成甲基 3-羟基-2-甲基丁酸酯等化合物中具有潜在的应用价值 (Miya 等人,1996)。

热解和热裂解研究

- 热解反应研究:对包括与甲基 3-羟基-3-甲基丁酸酯(结构相似的化合物)在内的化合物的热解反应进行了理论研究。这提供了对反应机理和动力学参数的见解,这些参数与理解甲基 3-羟基-2-甲基丁酸酯的热行为相关 (Sánchez 等人,2004)。

- 热裂解动力学:另一项研究重点关注与甲基 3-羟基-2-甲基丁酸酯密切相关的乙基 3-羟基-3-甲基丁酸酯的热裂解动力学。这项研究提供了有关在不同温度和压力下的反应动力学和机理的宝贵数据,有助于更广泛地了解该化合物的热稳定性 (Dominguez 等人,1996)。

合成和稳定性研究

- 不对称合成:利用面包酵母还原酶研究了与甲基 3-羟基-2-甲基丁酸酯结构类似的化合物的不对称合成。本研究重点介绍了生产光学活性 β-羟基酯的方法,这与甲基 3-羟基-2-甲基丁酸酯的合成相关 (Kawai 等人,1998)。

- 与镧系元素的稳定性常数:研究与甲基 3-羟基-2-甲基丁酸酯在结构上相关的化合物 α-羟基羧酸形成的配合物的稳定性常数,以及三价镧系元素,提供了对这些配合物的稳定性和反应性的见解 (Paul 和 Powell,1965)。

作用机制

. The primary targets of this compound are not well-documented in the literature, and further research is needed to identify its specific targets and their roles.

Mode of Action

It is a derivative of butyric acid , which is known to have various biological activities.

Biochemical Pathways

As a derivative of butyric acid

Pharmacokinetics

Its molecular weight is 132.1577 , which might influence its bioavailability and pharmacokinetic properties

生化分析

Biochemical Properties

Methyl 3-hydroxy-2-methylbutanoate is involved in the catabolism of isoleucine, as well as presumably beta-oxidation of fatty acids and ketogenesis

Cellular Effects

As a β-hydroxy carboxylic acid, it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Methyl 3-hydroxy-2-methylbutanoate is involved in the catabolism of isoleucine, as well as presumably beta-oxidation of fatty acids and ketogenesis

属性

IUPAC Name |

methyl 3-hydroxy-2-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(5(2)7)6(8)9-3/h4-5,7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJMPYODEQVBEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2753233.png)

![N-(3-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2753234.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2753235.png)

![4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2753244.png)

![3-amino-6-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2753250.png)

![N,1-dicyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2753251.png)

![N-(4-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2753252.png)